molecular formula C26H22FN3O3 B11413039 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11413039
M. Wt: 443.5 g/mol
InChI Key: KHEFPWFHLNTGCL-UHFFFAOYSA-N
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Description

Structural Significance of Bicyclic Pyrrolo-Pyrazole Systems in Medicinal Chemistry

Bicyclic pyrrolo-pyrazole systems, such as pyrrolo[3,4-c]pyrazol-6(2H)-one, belong to a class of nitrogen-dense heterocycles characterized by fused five-membered rings. These systems combine the electronic properties of pyrrole (a five-membered ring with one nitrogen atom) and pyrazole (a five-membered ring with two adjacent nitrogen atoms), creating a planar, conjugated structure ideal for intermolecular interactions. The fused bicyclic framework enhances structural rigidity, reducing entropy penalties during target binding and improving receptor affinity.

The pyrrolo[3,4-c]pyrazol-6(2H)-one scaffold is particularly notable for its ability to engage in multipoint hydrogen bonding and π-π stacking interactions. For instance, the lactam moiety (the 6-one group) introduces a hydrogen bond acceptor, while the adjacent nitrogen atoms in the pyrazole ring serve as hydrogen bond donors. This versatility enables interactions with diverse biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways.

Table 1: Pharmacologically Active Bicyclic Heterocycles and Their Targets

Heterocycle System Biological Target Therapeutic Application
Pyrrolo[3,4-c]pyrazol-6-one Cyclooxygenase-2 (COX-2) Anti-inflammatory
Quinoline DNA topoisomerase Anticancer
Indole Serotonin receptors Antidepressant

The structural analogy to pyrrolo[3,4-c]pyridine derivatives, which exhibit analgesic and antidiabetic activities, further underscores the therapeutic potential of this scaffold.

Rationale for Fluorophenyl and Methoxyphenyl Substituent Incorporation

The substitution pattern on the pyrrolo-pyrazole core is critical for optimizing pharmacokinetic and pharmacodynamic properties. In the target compound, three aryl groups—4-fluorophenyl, 2-hydroxyphenyl, and 4-methoxyphenylethyl—are strategically positioned to modulate electronic, steric, and solubility profiles.

  • 4-Fluorophenyl Group :
    The fluorine atom, a strong electron-withdrawing group, enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes. Additionally, fluorine’s small atomic radius minimizes steric hindrance while increasing lipophilicity, improving membrane permeability. Fluorinated aryl groups are prevalent in CNS-active drugs due to their ability to cross the blood-brain barrier.

  • 2-Hydroxyphenyl Group :
    The ortho-hydroxyl group introduces hydrogen bond donor capacity, facilitating interactions with polar residues in enzyme active sites. For example, in COX-2 inhibitors, phenolic hydroxyl groups often coordinate with arginine or histidine residues, enhancing binding affinity. However, the hydroxyl group’s acidity may necessitate prodrug strategies to improve oral bioavailability.

  • 4-Methoxyphenylethyl Group :
    The methoxy substituent, an electron-donating group, counterbalances the electron-deficient pyrazole ring, optimizing the compound’s electronic distribution for target engagement. The ethyl spacer between the methoxyphenyl group and the core enhances conformational flexibility, allowing the methoxy group to occupy distal hydrophobic pockets in protein targets. This design mirrors strategies employed in selective estrogen receptor modulators (SERMs), where alkoxy chains improve subtype selectivity.

Table 2: Electronic and Steric Effects of Key Substituents

Substituent Electronic Effect Role in Bioactivity
4-Fluorophenyl Electron-withdrawing Enhances metabolic stability
2-Hydroxyphenyl Electron-donating Facilitates hydrogen bonding
4-Methoxyphenylethyl Electron-donating Modulates lipophilicity

The synergistic combination of these substituents creates a multifunctional pharmacophore capable of simultaneous hydrophobic, hydrogen-bonding, and van der Waals interactions, a hallmark of modern kinase inhibitors and GPCR modulators.

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H22FN3O3/c1-33-19-12-6-16(7-13-19)14-15-30-25(17-8-10-18(27)11-9-17)22-23(28-29-24(22)26(30)32)20-4-2-3-5-21(20)31/h2-13,25,31H,14-15H2,1H3,(H,28,29)

InChI Key

KHEFPWFHLNTGCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

The compound 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one , often referred to as a dihydropyrrolo-pyrazolone derivative, has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on its anti-inflammatory, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound features a complex structure that includes fluorophenyl, hydroxyphenyl, and methoxyphenyl groups. The presence of these substituents is believed to contribute significantly to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. In vitro assays demonstrated that derivatives of pyrrolo-pyrazolone compounds exhibited significant COX-2 inhibitory activity. For instance, a related compound showed an IC50 value of 0.011 μM against COX-2, indicating potent anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib and Celecoxib .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. A study reported that novel N-acyl hydrazone compounds, structurally similar to the target compound, exhibited selective antiproliferative activity against various cancer cell lines. These compounds demonstrated high toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development . Moreover, the dihydropyrrolo-pyrazolone scaffold has been recognized for its ability to induce apoptosis in cancer cells through various mechanisms including the activation of caspases and inhibition of cell cycle progression.

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays measuring free radical scavenging abilities. The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage . This property is particularly relevant in mitigating oxidative stress-related diseases.

Case Study 1: Anti-inflammatory Efficacy

In a comparative study involving several derivatives of pyrazolone compounds, one derivative exhibited an 80% inhibition rate against COX-2 after 4 hours of incubation. This study underscores the potential of modifying substituents on the dihydropyrrolo-pyrazolone framework to enhance anti-inflammatory efficacy .

Case Study 2: Anticancer Mechanism Exploration

In another investigation into the anticancer effects of related compounds, it was found that these derivatives could inhibit tumor growth in vivo models by inducing apoptosis through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing biological activity against cancer cells .

Data Tables

Biological ActivityIC50 Value (μM)Reference
COX-2 Inhibition0.011
Anticancer ActivityVaries (high selectivity)
Antioxidant ActivityNot specified

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have shown that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant anticancer properties. The compound in focus has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In a study published in Molecules, it was demonstrated that similar compounds could effectively target specific pathways involved in cancer cell proliferation and survival .

2. Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit various enzymes linked to cancer progression. For instance, it has shown potential as a selective inhibitor of certain kinases involved in signaling pathways that promote tumor growth. This characteristic makes it a candidate for further development as a targeted cancer therapy .

Drug Design and Development

1. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Researchers have conducted SAR studies to identify how modifications to the molecular structure affect biological activity. These studies guide the design of more potent derivatives with improved pharmacological profiles.

2. Synthesis Methodologies
The synthesis of 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves multiple steps that can include cyclization reactions and functional group modifications. A common synthetic route involves the condensation of appropriate precursors followed by cyclization under acidic or basic conditions to form the pyrazole core .

Case Studies

1. Case Study on Anticancer Efficacy
A notable case study involved testing the compound against various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent inhibition of cell viability, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

2. Patent Insights
Several patents have been filed detailing the synthesis and potential applications of this compound and its derivatives, highlighting its importance in pharmaceutical research. For instance, one patent describes methods for synthesizing related compounds with enhanced biological activity, which could be pivotal for future therapeutic applications .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related pyrrolo[3,4-c]pyrazol-6-one derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Structural Differences Reported Activity
Target Compound 4-(4-Fluorophenyl), 3-(2-hydroxyphenyl), 5-[2-(4-methoxyphenyl)ethyl] C₂₇H₂₃FN₂O₃ 442.49 Reference compound N/A (hypothetical based on analogues)
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-... 4-(4-Chlorophenyl), 3-(2-hydroxyphenyl), 5-(3-methoxypropyl) C₂₁H₂₀ClN₃O₃ 397.85 Chlorine substituent (vs. fluorine); shorter alkoxy chain Not specified
4-(3-Fluorophenyl)-3-(4-methylphenyl)-5-phenyl-... 4-(3-Fluorophenyl), 3-(4-methylphenyl), 5-phenyl C₂₅H₂₀FN₃O 397.45 Fluorine at meta position; methylphenyl and phenyl groups Not specified
3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-... 4-(3,4,5-Trimethoxyphenyl), 5-(2-phenylethyl) C₂₉H₂₇N₃O₅ 505.55 Trimethoxyphenyl (electron-rich); phenylethyl side chain Analgesic (hypothetical)
4-(4-Nitrophenyl)-5,6-dihydro-4H-... 4-(4-Nitrophenyl) C₂₃H₁₆N₄O₄ 428.40 Nitro group (strong electron-withdrawing) Not specified
5-[(Furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-... 5-(Furan-2-yl)methyl, 3-(2-hydroxy-5-methylphenyl) C₂₃H₁₈FN₃O₃ 403.41 Furan ring (heterocyclic); methyl on hydroxyphenyl Not specified

Key Research Findings

A. Substituent Effects on Bioactivity
  • Halogenated Aryl Groups : Chlorophenyl (Cl) and fluorophenyl (F) substituents (e.g., compounds in ) influence electronic properties and binding interactions. Chlorine’s larger atomic radius may enhance hydrophobic interactions, while fluorine’s electronegativity improves metabolic stability .
  • Methoxy Groups : The 4-methoxyphenylethyl side chain in the target compound increases lipophilicity compared to shorter alkoxy chains (e.g., 3-methoxypropyl in ). Trimethoxyphenyl derivatives () exhibit enhanced membrane permeability due to multiple methoxy groups.
  • Hydroxyphenyl Moieties : The 2-hydroxyphenyl group facilitates hydrogen bonding, critical for target receptor engagement. Methylation at the 5-position (as in ) may reduce polarity, altering solubility .
B. Structural Characterization
  • Single-crystal X-ray diffraction (e.g., SHELX software ) reveals that fluorophenyl and chlorophenyl derivatives adopt planar conformations, with perpendicular orientations of substituents influencing crystal packing .
  • NMR and mass spectrometry confirm regioselectivity in synthesis, particularly for triazole- and thiazole-containing analogues .
C. Therapeutic Potential
  • Pyrazoline derivatives (e.g., ) exhibit analgesic and antimicrobial activities. The target compound’s methoxyphenylethyl side chain may enhance blood-brain barrier penetration, suggesting CNS applications .
  • Nitrophenyl derivatives () show reactivity in electrophilic substitution, useful in prodrug design.

Preparation Methods

Multicomponent Reaction (MCR) Approach

The multicomponent reaction (MCR) strategy is a cornerstone for constructing the pyrrolo[3,4-c]pyrazole core. As demonstrated in the synthesis of analogous dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones , a one-pot reaction between methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, substituted aldehydes, and primary amines forms the dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate. For the target compound, the following components are critical:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate : Provides the 2-hydroxyphenyl moiety and diketone functionality.

  • 4-Fluorobenzaldehyde : Introduces the 4-fluorophenyl group at position 1 of the pyrrole ring.

  • 2-(4-Methoxyphenyl)ethylamine : Delivers the 5-[2-(4-methoxyphenyl)ethyl] substituent.

Reaction Conditions :

  • Solvent : Ethanol with 1 mL acetic acid.

  • Temperature : Reflux at 80°C for 20 hours.

  • Yield : 70–80% after crystallization.

The reaction proceeds via a domino sequence: (1) Knoevenagel condensation between the aldehyde and dioxobutanoate, (2) Michael addition of the amine, and (3) cyclodehydration to form the dihydrochromeno-pyrrole-dione scaffold .

Ring-Opening and Pyrazole Formation

The dihydrochromeno-pyrrole-dione intermediate undergoes ring-opening with hydrazine hydrate to yield the pyrrolo[3,4-c]pyrazol-6-one core. This step is pivotal for introducing the pyrazole ring’s nitrogen atoms .

Optimized Protocol :

  • Reagents : Hydrazine hydrate (5 equivalents).

  • Solvent : Dioxane.

  • Temperature : 90°C for 6 hours.

  • Yield : 72–94% (purity >95% by HPLC).

The reaction mechanism involves nucleophilic attack of hydrazine at the lactone carbonyl, followed by cyclization and aromatization.

Functionalization of the Phenethyl Side Chain

The 5-[2-(4-methoxyphenyl)ethyl] group is introduced via a two-step alkylation strategy:

  • Michael Addition : 2-(4-Methoxyphenyl)ethylamine reacts with an α,β-unsaturated ketone intermediate.

  • Reductive Amination : Sodium cyanoborohydride reduces the imine bond to stabilize the ethyl linkage .

Key Parameters :

  • Catalyst : Acetic acid (1 mL).

  • Solvent : Dry ethanol.

  • Yield : 65–75%.

Regioselective Substitution and Protecting Group Strategies

To ensure correct regiochemistry, protecting groups are employed:

  • 2-Hydroxyphenyl Group : Protected as a benzyl ether during MCR to prevent side reactions, followed by Pd/C-catalyzed hydrogenolysis .

  • 4-Methoxyphenyl Group : Introduced via a trimethylsilyl (TMS)-protected intermediate, with subsequent desilylation using tetrabutylammonium fluoride (TBAF) .

Reaction Optimization and Scalability

ParameterOptimal ConditionImpact on Yield
Solvent Ethanol + Acetic Acid↑ Yield by 20%
Temperature 80°C (reflux)↓ Byproducts
Hydrazine Ratio 1:5 (substrate:NH₂NH₂)↑ Cyclization

Critical Findings :

  • Acidic conditions (pH 4–5) enhance cyclization rates.

  • Excess hydrazine (>3 equivalents) minimizes dimerization side products.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H).

  • δ 6.95 (s, 1H, pyrazole-H).

  • δ 4.32 (m, 2H, CH₂CH₂).

HPLC Purity : >95% (C18 column, acetonitrile/water gradient) .

IR (KBr) : 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing pathways during pyrazole formation are mitigated by slow addition of hydrazine .

  • Solubility Issues : DMSO co-solvent (10% v/v) improves intermediate solubility during MCR .

  • Purification : Crystallization from ethanol/water (7:3) achieves >98% purity without chromatography .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
MCR + Ring-Opening 8095High
Stepwise Alkylation 6590Moderate
Solid-Phase Synthesis 5585Low

Industrial Production Considerations

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) reduce costs in MCR steps .

  • Continuous Flow Systems : Improve throughput in hydrazine ring-opening steps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving condensation reactions, starting from substituted phenyl precursors (e.g., 4-fluorophenyl and 4-methoxyphenyl derivatives). Key steps include cyclization of pyrrolo-pyrazole scaffolds and functional group protection/deprotection for hydroxyphenyl moieties .
  • Purity Optimization : Use HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment, coupled with recrystallization in ethanol-water mixtures to isolate high-purity crystals .

Q. How can the compound’s structural configuration be validated?

  • Techniques :

  • X-ray Crystallography : Resolve stereochemistry and confirm dihedral angles between fluorophenyl, hydroxyphenyl, and methoxyphenyl groups .
  • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorine coupling patterns at δ ~110 ppm in 19F^{19}F-NMR) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (Electrospray Ionization Mass Spectrometry) with <2 ppm mass accuracy .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Approach :

  • Enzyme Inhibition : Use fluorogenic substrates to assess inhibition of kinases or hydrolases (e.g., IC50_{50} determination via kinetic assays) .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategy :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to assess impact on target binding .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like EGFR or COX-2, prioritizing analogs with improved binding energies .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors (e.g., hydroxyl and fluorine groups) using Schrödinger’s Phase .

Q. How can contradictory bioactivity data across studies be resolved?

  • Analysis Framework :

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite Interference : Use LC-MS to screen for degradation products or metabolites that may antagonize/alter activity .
  • Target Selectivity Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify off-target effects confounding results .

Q. What methodologies assess environmental stability and degradation pathways?

  • Environmental Fate Studies :

  • Hydrolytic Stability : Incubate compound in buffers (pH 2–12) at 37°C, monitoring degradation via UV-HPLC. Calculate half-life (t1/2_{1/2}) under varying conditions .
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze photoproducts using GC-MS. Identify reactive intermediates (e.g., quinones from hydroxyphenyl oxidation) .

Q. How can computational models predict toxicity and metabolic pathways?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate permeability (LogP), cytochrome P450 metabolism, and Ames test toxicity .
  • Metabolite Identification : Simulate phase I/II metabolism via BioTransformer 3.0, focusing on glucuronidation of the hydroxyphenyl group .

Key Considerations for Experimental Design

  • Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and solvent controls (DMSO <0.1%) to validate assay integrity .
  • Statistical Power : Use ANOVA with post-hoc Tukey tests (α = 0.05) for multi-group comparisons; ensure n ≥ 3 replicates per condition .

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